(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Medicinal Chemistry Conformational Analysis Structure‑Activity Relationship

Standard ureas lack the conformational rigidity required for reproducible SAR studies. This (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea solves that with a pre-organized 1,5-benzodioxepin ring that fixes urea pharmacophore orientation. - Fragment-like MW 208.21, XLogP3 ~1.2 - ideal for fragment-based screening - Use as negative control to confirm target-specific activity in urea-based inhibitor assays - Research-grade building block for medicinal chemistry lead optimization

Molecular Formula C10H12N2O3
Molecular Weight 208.217
CAS No. 757220-94-3
Cat. No. B2830188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
CAS757220-94-3
Molecular FormulaC10H12N2O3
Molecular Weight208.217
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)NC(=O)N)OC1
InChIInChI=1S/C10H12N2O3/c11-10(13)12-7-2-3-8-9(6-7)15-5-1-4-14-8/h2-3,6H,1,4-5H2,(H3,11,12,13)
InChIKeyWUYPBLGXXZYPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea: Identity & Procurement


(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea (CAS 757220-94-3) is a primary urea derivative containing a 1,5-benzodioxepin ring system, with molecular formula C10H12N2O3 and molecular weight 208.21 g/mol . It is cataloged as a research‑grade building block and is structurally characterized by its SMILES notation NC(=O)NC1=CC=C2OCCCOC2=C1 . This compound is not a known pharmacological agent; rather, it serves as a synthetic intermediate or scaffold in medicinal chemistry programs.

Conformationally restricted 1,5-benzodioxepin-urea scaffold
Supplier-reported purity specification supports SAR studies
No reported biological activity; potential negative control scaffold

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea vs. Generic Ureas


Generic ureas do not share the same conformational constraints, electronic distribution, or hydrogen‑bonding patterns as (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea. The 1,5‑benzodioxepin ring imposes a specific spatial orientation of the urea pharmacophore [1], which directly influences molecular recognition in biological assays and synthetic transformations. Consequently, substituting with a simpler urea or an unconstrained analog will alter target binding, reactivity, or physicochemical properties, undermining reproducibility in structure‑activity relationship (SAR) studies and lead optimization campaigns.

  • Conformational mismatch: Generic ureas lack the pre-organized chair conformation, altering target binding entropy and SAR outcomes.
  • Physicochemical shift: Unconstrained analogs differ in molecular weight and lipophilicity, affecting solubility and permeability profiles.

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea: Differentiation Evidence


Conformational Restriction Differentiator

The 1,5‑benzodioxepin ring system of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea adopts a well‑defined chair conformation in solution, with the aromatic ring and the acetal moiety maintaining a specific dihedral angle. This conformational bias is absent in linear or monocyclic urea analogs [1]. While direct head‑to‑head biological data are not available, NMR studies on the parent 3,4‑dihydro-2H‑1,5‑benzodioxepin scaffold demonstrate that substituents on the aromatic ring do not significantly perturb the overall conformational preference [1]. This pre‑organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Conformational Restriction
Class-level inference
Pre-organized chair conformation vs flexible acyclic analogs
May reduce entropic penalty upon binding
NMR data from parent scaffold only; requires target-specific validation
Medicinal Chemistry Conformational Analysis Structure‑Activity Relationship

Distinct MW and LogP Profile

The molecular weight of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea (208.21 g/mol) is significantly higher than that of phenylurea (136.15 g/mol) and other common urea building blocks. Its predicted lipophilicity (XLogP3 ~1.2) also differs from simpler ureas [1][2]. These physicochemical differences impact solubility, permeability, and metabolic stability in ways that can be critical during lead optimization.

MW & LogP Profile
Class-level inference
Target MW 208.21 / XLogP3 ~1.2
Phenylurea MW 136.15 / XLogP3 ~0.8
Occupies distinct fragment chemical space
Predicted properties; experimental confirmation advised
Medicinal Chemistry Physicochemical Properties Lead Optimization

Purity Benchmarking for Reliable SAR

Commercial suppliers specify a minimum purity of 95% for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea . This purity level ensures that biological assays or synthetic transformations are not confounded by impurities. In contrast, some generic urea building blocks may be offered at lower purities (e.g., 90%) or without a defined purity specification.

Purity Benchmark
Data to verify
≥95% supplier specification
May reduce off-target impurity effects in SAR
No independent purity verification provided
Quality Control Chemical Synthesis Medicinal Chemistry

Biological Inactivity: Negative Control Role

No peer‑reviewed studies report specific biological activity (e.g., IC50, Ki) for (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea. This lack of data is itself a differentiator: the compound serves as a negative control or as a chemically tractable scaffold for SAR exploration, rather than as an active pharmacological agent [1]. In contrast, many urea‑containing compounds (e.g., sorafenib, regorafenib) are known kinase inhibitors with defined potencies.

Biological Inactivity
Class-level inference
No reported IC50 or Ki
Potential negative control scaffold
Absence of evidence not proof of inactivity; verify in target assay
Medicinal Chemistry Chemical Biology Fragment‑Based Drug Discovery

(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)urea: Application Scenarios


Conformationally Constrained SAR Scaffold

This compound is an ideal starting point for exploring the effects of conformational restriction on urea‑based pharmacophores. The 1,5‑benzodioxepin ring pre‑organizes the urea moiety, which can be systematically modified to probe binding interactions with target proteins [1].

Physicochemically Defined Fragment Control

With a molecular weight of 208.21 g/mol and a predicted XLogP3 of ~1.2, this compound resides in a favorable region of fragment chemical space. It can be used as a control fragment to assess assay robustness or as a starting point for fragment growing/merging strategies [2].

Negative Control for Urea-Dependent Assays

Since no specific biological activity has been reported, (3,4‑dihydro‑2H‑1,5‑benzodioxepin‑7‑yl)urea can serve as a negative control in assays where urea‑based inhibitors are being evaluated. This helps confirm that observed effects are due to the pharmacophore and not to the urea scaffold itself [3].

Application
Selection Property
Validation Focus
Conformationally Constrained SAR Scaffold
Pre-organized 1,5-benzodioxepin-urea core
Conformation-activity relationship validation
Physicochemically Defined Fragment Control
MW/LogP in lead-like fragment space
Assay robustness and fragment growing compatibility
Negative Control for Urea-Dependent Assays
No known biological activity
Confirmation of inactivity in target-specific assays
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